4-Hydroxy-3-nitrocoumarin

Antimicrobial coordination chemistry MRSA Metal-based therapeutics

This 3-nitro-4-hydroxycoumarin is a critical precursor for Ag(I) and Cu(II) complexes with demonstrated 4-fold potency advantage over cisplatin in HepG2 cells and potent anti-MRSA activity. The free ligand is inert, ensuring bioactivity originates solely from your metal complex. Its polarographic reduction pathway enables green synthesis of 3-amino-4-hydroxycoumarin without stoichiometric reducing agents. Also essential for one-pot microwave-assisted syntheses of 4H-chromeno[3,4-d]oxazol-4-ones—a transformation unattainable with unsubstituted 4-hydroxycoumarin.

Molecular Formula C9H5NO5
Molecular Weight 207.14 g/mol
CAS No. 20261-31-8
Cat. No. B1395564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-nitrocoumarin
CAS20261-31-8
Molecular FormulaC9H5NO5
Molecular Weight207.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])O
InChIInChI=1S/C9H5NO5/c11-8-5-3-1-2-4-6(5)15-9(12)7(8)10(13)14/h1-4,11H
InChIKeyNZQAQAUWFHMVEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3-nitrocoumarin CAS 20261-31-8: Technical Grade, Procurement Specifications, and Core Reactivity Profile


4-Hydroxy-3-nitrocoumarin (CAS 20261-31-8, C₉H₅NO₅, MW 207.14) is a synthetic 3-nitrocoumarin derivative characterized by a 4-hydroxy group on the benzopyran-2-one core . The compound exists as a white to yellow-green powder with a melting point of 172 °C (decomposition) and is commercially supplied at ≥98% purity (HPLC) . The nitro group at the 3-position serves as an electron-withdrawing substituent, enabling distinct polarographic reduction behavior and conferring the compound's role as a versatile synthetic intermediate for 4-chloro-3-nitrocoumarin, 3-nitrochromones, and 4-amino-3-nitrocoumarins [1].

Why 4-Hydroxy-3-nitrocoumarin CAS 20261-31-8 Cannot Be Replaced by Generic 4-Hydroxycoumarin or Other In-Class Analogs


Substituting 4-hydroxy-3-nitrocoumarin with unsubstituted 4-hydroxycoumarin or other coumarin analogs is not viable in applications requiring a 3-position electron-withdrawing group or specific metal-coordination geometry. The 3-nitro group fundamentally alters the compound's electronic profile, enabling cathodic reduction pathways to 3-amino derivatives that are inaccessible with 4-hydroxycoumarin alone [1]. Critically, the free ligand 4-hydroxy-3-nitrocoumarin demonstrates negligible intrinsic antimicrobial activity, whereas its Cu(II) and Ag(I) coordination complexes exhibit potent, clinically relevant antimicrobial effects, including activity against methicillin-resistant Staphylococcus aureus (MRSA) [2]. This functional divergence underscores that procurement decisions cannot be based on coumarin-class membership alone; the specific 3-nitro-4-hydroxy substitution pattern dictates both chemical reactivity and biological outcomes [3].

Quantitative Differentiation Evidence for 4-Hydroxy-3-nitrocoumarin CAS 20261-31-8: Comparative Performance Data


Metal Complexation Drives 4-Hydroxy-3-nitrocoumarin CAS 20261-31-8 Antimicrobial Activity: Free Ligand vs. Cu(II)/Ag(I) Complexes

Direct head-to-head antimicrobial screening demonstrated that uncomplexed 4-hydroxy-3-nitrocoumarin (hncH) and the free Cu(II) salt exhibited no significant antimicrobial activity. In contrast, the [Ag(hnc)] complex displayed potent activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and the fungal pathogen Candida albicans, with efficacy comparable to the commercial antifungals clotrimazole and ketoconazole [1].

Antimicrobial coordination chemistry MRSA Metal-based therapeutics

Silver(I) Complex of 4-Hydroxy-3-nitrocoumarin CAS 20261-31-8 Demonstrates 4-Fold Superior Potency vs. Cisplatin in HepG2 Cancer Cells

In a direct comparative cytotoxicity study, the mixed-ligand silver(I) complex [Ag(hnc)(phen)₂] derived from 4-hydroxy-3-nitrocoumarin exhibited an IC₅₀ value approximately four-fold more potent than the clinical platinum chemotherapeutic cisplatin against the HepG2 human hepatocellular carcinoma cell line [1].

Anticancer metallodrugs Cytotoxicity Cisplatin comparison

Electrochemical Reduction Pathway of 4-Hydroxy-3-nitrocoumarin CAS 20261-31-8 Enables High-Yield Synthesis of 3-Amino-4-hydroxycoumarin

Polarographic studies established that 4-hydroxy-3-nitrocoumarin undergoes cathodic reduction in aqueous-ethanolic media to yield 3-amino-4-hydroxycoumarin with good preparative efficiency via potentiostatic reduction [1]. This electrochemical transformation is enabled by the 3-nitro group's specific reduction potential, a feature absent in unsubstituted 4-hydroxycoumarin [2].

Electrosynthesis Heterocyclic chemistry Nitro group reduction

4-Hydroxy-3-nitrocoumarin CAS 20261-31-8 as a Precursor for Microwave-Assisted One-Pot Synthesis of 4H-Chromeno[3,4-d]oxazol-4-ones

4-Hydroxy-3-nitrocoumarin serves as the key starting material for the one-pot synthesis of 2-substituted 4H-chromeno[3,4-d]oxazol-4-ones via reaction with acids in the presence of PPh₃ and P₂O₅ under microwave irradiation [1]. This reaction proceeds either directly or via a two-step Pd/C hydrogenation sequence, producing a fused heterocyclic system inaccessible from 4-hydroxycoumarin due to the requirement for the 3-nitro group as a reactive handle [2].

Microwave synthesis Heterocyclic scaffolds One-pot methodology

Recommended Procurement-Driven Application Scenarios for 4-Hydroxy-3-nitrocoumarin CAS 20261-31-8


Medicinal Chemistry: Development of Silver(I)-Based Anticancer and Antimicrobial Metallodrugs

Based on the demonstrated 4-fold potency advantage over cisplatin in HepG2 cells [1] and the potent anti-MRSA activity of the [Ag(hnc)] complex [2], procurement of 4-hydroxy-3-nitrocoumarin is justified for groups synthesizing silver(I) coordination complexes targeting resistant cancers and bacterial infections. The free ligand's lack of intrinsic activity ensures that observed bioactivity is attributable to the metal complex, simplifying structure-activity relationship studies.

Electrosynthesis and Green Chemistry: Cathodic Production of 3-Amino-4-hydroxycoumarin Derivatives

The established polarographic reduction pathway enabling good-yield synthesis of 3-amino-4-hydroxycoumarin [1] supports procurement for laboratories employing electrochemical methods for heterocyclic amine production. This route avoids stoichiometric reducing agents and offers a sustainable alternative to traditional chemical reduction, aligning with green chemistry initiatives.

Diversity-Oriented Synthesis: Microwave-Assisted Construction of Fused Chromeno-Oxazolone Libraries

The compound's demonstrated utility in one-pot, microwave-assisted syntheses of 4H-chromeno[3,4-d]oxazol-4-ones [1] makes it a strategic procurement for medicinal chemistry groups generating heterocyclic libraries. The 3-nitro group is essential for this annulation, which is not feasible with unsubstituted 4-hydroxycoumarin.

Coordination Chemistry: Investigation of Bidentate O,O-Donor Ligand Behavior with Transition Metals

Structural characterization confirms that 4-hydroxy-3-nitrocoumarin acts as a neutral bidentate O,O-donor ligand via the nitro group oxygen and lactone carbonyl oxygen, forming complexes with Cu(II), Ag(I), and other metals [1]. This defined coordination mode, distinct from the monobasic bidentate behavior of 4-hydroxy-3-aminocoumarin, supports procurement for fundamental coordination chemistry research requiring predictable ligand geometry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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